molecular formula C14H19F2O4P B2766350 diethyl (E)-(1,1-difluoro-2-hydroxy-4-phenylbut-3-en-1-yl)phosphonate CAS No. 1041194-07-3

diethyl (E)-(1,1-difluoro-2-hydroxy-4-phenylbut-3-en-1-yl)phosphonate

Cat. No.: B2766350
CAS No.: 1041194-07-3
M. Wt: 320.273
InChI Key: CRZLQIVTKXZUSS-OCHBPSSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (E)-(1,1-difluoro-2-hydroxy-4-phenylbut-3-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a difluorohydroxyphenylbutenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (E)-(1,1-difluoro-2-hydroxy-4-phenylbut-3-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate difluorohydroxyphenylbutenyl precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide under basic conditions to form the desired phosphonate . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl (E)-(1,1-difluoro-2-hydroxy-4-phenylbut-3-en-1-yl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond can be reduced to form a saturated phosphonate.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic conditions.

Major Products Formed

    Oxidation: Formation of a difluoroketone derivative.

    Reduction: Formation of a diethyl (1,1-difluoro-2-hydroxy-4-phenylbutyl)phosphonate.

    Substitution: Formation of various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl (E)-(1,1-difluoro-2-hydroxy-4-phenylbut-3-en-1-yl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (E)-(1,1-difluoro-2-hydroxy-4-phenylbut-3-en-1-yl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing it to bind tightly to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphonate: A simpler analog with similar reactivity but lacking the difluorohydroxyphenylbutenyl moiety.

    Diethyl (1,1-difluoro-2-hydroxyethyl)phosphonate: A related compound with a shorter carbon chain.

    Diethyl (1,1-difluoro-2-hydroxy-4-methylbut-3-en-1-yl)phosphonate: A similar compound with a methyl group instead of a phenyl group.

Uniqueness

Diethyl (E)-(1,1-difluoro-2-hydroxy-4-phenylbut-3-en-1-yl)phosphonate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the difluorohydroxyphenylbutenyl moiety enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Properties

IUPAC Name

(E,2R)-1-diethoxyphosphoryl-1,1-difluoro-4-phenylbut-3-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2O4P/c1-3-19-21(18,20-4-2)14(15,16)13(17)11-10-12-8-6-5-7-9-12/h5-11,13,17H,3-4H2,1-2H3/b11-10+/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZLQIVTKXZUSS-OCHBPSSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C=CC1=CC=CC=C1)O)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C([C@@H](/C=C/C1=CC=CC=C1)O)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.